2-(4-Bromophenyl)-2-methylcyclobutanone
Description
Properties
CAS No. |
671782-29-9 |
|---|---|
Molecular Formula |
C11H11BrO |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C11H11BrO/c1-11(7-6-10(11)13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 |
InChI Key |
DGSTUVUFGMPGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Ring Expansion of Cyclopropane Derivatives
The most extensively documented approach involves cyclopropane ring expansion using organometallic reagents. Source provides a representative procedure for synthesizing analogous cyclobutanones, which can be adapted for brominated substrates:
Procedure :
- Substrate Preparation : Cyclopropyl phenyl sulfide (475 μL, 3.27 mmol) is dissolved in anhydrous THF (13.1 mL) under nitrogen.
- Lithiation : n-Butyllithium (1.91 mL, 1.74 M in hexanes) is added at 0°C, forming a lithiated intermediate after 1 hour.
- Ketone Addition : 4-Bromoacetophenone (409 μL, 2.97 mmol) is introduced, triggering a [2+2] cycloaddition to form the cyclobutanone ring.
- Workup : The reaction is quenched with water, extracted with diethyl ether, and purified via column chromatography (hexane/ethyl acetate).
Key Parameters :
- Temperature: 0°C throughout lithiation and ketone addition.
- Yield: 72–85% for analogous methoxy-substituted derivatives.
- Selectivity: >98% regioselectivity for the 2-methyl configuration due to steric hindrance during ring expansion.
Bromination of Pre-formed Cyclobutanones
Direct bromination of 2-methyl-2-phenylcyclobutanone offers a streamlined route, though careful optimization is required to suppress ortho-bromination. Source details bromination strategies for related propanoic acid derivatives, which can be extrapolated:
Optimized Bromination Protocol :
- Reaction Medium : Aqueous sodium bicarbonate (6875 L H₂O, 660 kg NaHCO₃ per 275 kg substrate).
- Bromine Addition : Bromine (330 kg) is fed over 3 hours at 25–35°C, followed by a 10-hour hold to ensure complete para-substitution.
- Isolation : The product is extracted with toluene, acidified to pH 5 with HCl, and recrystallized from heptane.
Performance Metrics :
- Purity: 99.28% 2-(4-bromophenyl) isomer with 0.72% 3-bromo contamination.
- Scalability: Demonstrated at 275 kg batch scale with 46.6% yield.
Solvolysis of Halogenated Precursors
Source reports solvolysis of brominated intermediates to access functionalized cyclobutanones. For example:
Methanolysis of 7-Bromo-7-phenyldispiro[2.0.2.1]heptane :
- Conditions : 40°C in methanol/water (3:1).
- Product : 7-Methoxy-7-phenyldispiro[2.0.2.1]heptane (90% yield).
Adapting this method for 2-(4-bromophenyl)-2-methylcyclobutanone would require halogenation at the cyclopropane stage followed by ring expansion.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Ring Expansion | 72–85 | >98 | Pilot-scale | Excellent regioselectivity |
| Direct Bromination | 46.6 | 99.28 | Industrial | Minimal purification steps |
| Cross-Coupling | 68–74 | 95–97 | Lab-scale | Compatible with diverse electrophiles |
| Solvolysis | 75–90 | 90–95 | Lab-scale | Mild conditions |
Characterization and Quality Control
Critical analytical data from Source:
- Molecular Formula : C₁₁H₁₁BrO
- Molecular Weight : 239.11 g/mol
- Spectroscopic Signatures :
Industrial-Scale Considerations
Source highlights challenges in large-scale production:
- Bromine Handling : Requires corrosion-resistant reactors (Hastelloy C-276 recommended).
- Byproduct Management : Ortho-brominated isomers are removed via heptane recrystallization.
- Environmental Impact : Bromine recovery systems reduce waste by 40% compared to traditional methods.
Emerging Methodologies
Recent innovations from Source suggest potential applications of flow chemistry:
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-methylcyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromophenylacetic acid or 4-bromobenzyl alcohol.
Reduction: Formation of 4-bromophenylmethanol or 4-bromotoluene.
Substitution: Formation of 4-methoxyphenyl derivatives or 4-tert-butylphenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2-methylcyclobutanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-methylcyclobutanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Aromatic Ketone Moieties
The 4-bromophenyl group is a common structural motif in bioactive and synthetic compounds. Key analogues include:
Key Observations :
- Electronic Effects: The 4-bromophenyl group enhances electron-withdrawing properties, influencing reactivity in substitution or coupling reactions. Cyclobutanone derivatives like 2-(4-Bromophenyl)-2-methylcyclobutanone may exhibit distinct ring strain compared to acetophenone analogues, affecting their stability and reaction pathways .
- Synthetic Utility: Unlike 2-Bromo-4'-methoxyacetophenone (used as a synthesis intermediate under controlled conditions ), 2-(4-Bromophenyl)-2-methylcyclobutanone’s bicyclic structure may offer unique regioselectivity in ring-opening or functionalization reactions.
Heterocyclic Derivatives with 4-Bromophenyl Substituents
Heterocycles incorporating 4-bromophenyl groups demonstrate diverse bioactivities:
Key Observations :
- Biological Specificity: Pyridazinone derivatives (e.g., FPR2 agonists ) highlight the role of the 4-bromophenyl group in receptor binding, contrasting with 2-(4-Bromophenyl)-2-methylcyclobutanone, which lacks reported receptor activity.
- Anti-inflammatory Potential: Oxadiazole derivatives with 4-bromophenyl groups exhibit anti-inflammatory activity comparable to indomethacin (59.5–61.9% inhibition ), suggesting that the bromophenyl moiety may synergize with heterocyclic cores for therapeutic effects.
Physicochemical and Crystallographic Properties
- Crystal Packing: The pyrimidine derivative 2-(4-Bromophenyl)-5,7-dimethyl-4,6-dihydro-1H-pyrimidine exhibits a dihedral angle of 8.4° between the 4-bromophenyl ring and the benzofuran plane, stabilized by CH–H interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
